3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Key Features:
This compound (CAS: 191092-07-6) consists of a piperidine ring core with a tert-butyl carbamate (Boc) group at the 1-position and a toluene-4-sulfonyloxymethyl (tosyloxymethyl) substituent at the 3-position . The Boc group serves as a protective moiety for the piperidine nitrogen, while the tosyloxy group acts as a versatile leaving group, enabling nucleophilic substitution reactions in synthetic pathways.
Applications:
Primarily used as an intermediate in organic synthesis, particularly in medicinal chemistry for constructing piperidine-based scaffolds. The tosyloxymethyl group facilitates further functionalization, such as introducing amines or other nucleophiles, making it valuable in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCADJZGBKCYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the tosylation of an alcohol precursor. Tosylation is a process where a hydroxyl group is converted into a tosylate group, making it a better leaving group for subsequent reactions. This can be achieved using toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as ytterbium(III) trifluoromethanesulfonate can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles in an S_N2 reaction mechanism.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include sodium cyanide or other nucleophiles in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide would yield a nitrile derivative .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H27NO5S
- Molecular Weight : 369.5 g/mol
- CAS Number : 191092-05-4
- IUPAC Name : tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
The compound features a piperidine ring, a toluene sulfonate group, and a tert-butyl ester, which contribute to its unique reactivity and potential biological activities.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its prodrug potential. The toluenesulfonyl group can be cleaved in biological systems, potentially releasing active therapeutic agents. This property is particularly relevant in drug design aimed at targeting specific biochemical pathways.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound may interact with metallo-β-lactamases, enzymes responsible for antibiotic resistance. By mimicking the structure of β-lactams, these compounds could inhibit the activity of these enzymes, providing a pathway for developing new antibiotics against resistant strains of bacteria .
The unique structure of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester suggests several biological activities:
- Potential Antimicrobial Properties : Similar sulfonate esters have documented antimicrobial effects, indicating that this compound may also exhibit such properties.
- Interaction with Biological Targets : The piperidine moiety is believed to interact with catalytic sites in various enzymes, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds similar to this compound in inhibiting metallo-β-lactamases. For instance, modifications to the piperidine core have been shown to enhance binding affinity and specificity towards these enzymes, suggesting a viable pathway for developing new therapeutic agents against antibiotic-resistant bacteria .
Mechanism of Action
The mechanism of action for 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its ability to act as a leaving group in substitution reactions. The tosylate group is a good leaving group, facilitating nucleophilic substitution reactions . The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared with two piperazine derivatives from EP 2 402 347 A1 (2012) :
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (Target Compound) | Piperidine | 3-(Tosyloxymethyl) | Tosyloxy, Boc |
| 3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester | Piperazine | 3-Formyl, 4-methanesulfonyl | Formyl, Methanesulfonyl, Boc |
| 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester | Piperazine | 3-Dimethylaminomethyl, 4-methanesulfonyl | Tertiary amine, Methanesulfonyl, Boc |
Key Observations :
- Piperidine vs. Piperazine : The target compound’s piperidine core (6-membered, one nitrogen) contrasts with the piperazine derivatives (6-membered, two nitrogens). Piperidines are prevalent in CNS-targeting drugs, while piperazines often enhance solubility and binding affinity .
- Functional Groups: The tosyloxymethyl group in the target compound is optimized for substitution reactions, whereas the formyl group in the first piperazine derivative enables reductive amination. The dimethylaminomethyl group in the second piperazine derivative introduces a cationic center, enhancing water solubility post-deprotection .
Biological Activity
Overview
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, features a piperidine ring, a toluene sulfonate group, and a tert-butyl ester. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C17H25NO5S
- Molecular Weight : 355.4491 g/mol
- CAS Number : 191092-05-4
The compound may act as a prodrug , which is metabolized to release active molecules in the body. The toluenesulfonyl group is known for its ability to be cleaved in biological systems, potentially activating various therapeutic pathways.
Biochemical Pathways
While specific pathways remain largely uncharacterized, the compound's structure suggests involvement in:
- Sulfonylation Reactions : The sulfonate group may participate in various biochemical reactions.
- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes like glycogen synthase kinase 3 beta (GSK-3β), which is implicated in mood disorders and cancer.
Pharmacokinetics
Research on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is limited. However, based on its structure:
- Solubility : Preliminary studies indicate reasonable aqueous solubility.
- Stability : The compound shows stability in human liver microsomes, suggesting minimal adverse interactions with cytochrome P450 enzymes .
Case Studies
-
GSK-3β Inhibition :
- A related study on similar piperidine derivatives showed that they could effectively inhibit GSK-3β, leading to potential applications in treating bipolar disorder and other mood disorders . Although direct studies on this specific compound are lacking, its structural analogs provide insights into possible therapeutic effects.
-
Antimicrobial Activity :
- While specific data on antimicrobial effects are not available for this compound, sulfonate esters have been documented to exhibit antimicrobial properties. This suggests that further research could explore its efficacy against various pathogens.
Synthesis Methods
The synthesis of this compound typically involves:
- Tosylation of Alcohol Precursors :
- Utilizing toluenesulfonyl chloride in the presence of bases like pyridine facilitates the conversion of hydroxyl groups into better leaving groups for subsequent reactions.
- Industrial Production :
- Large-scale production may employ catalysts such as ytterbium(III) trifluoromethanesulfonate to enhance reaction efficiency and yield.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester | Similar sulfonate structure | Potential enzyme inhibition |
| Other sulfonate esters | Varies | Documented antimicrobial properties |
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer:
Synthesis optimization requires multi-step reaction monitoring and precise control of reaction conditions. For example, tert-butyl ester derivatives often involve nucleophilic substitution or coupling reactions. Key factors include:
- Catalyst selection : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) can enhance enantioselectivity in analogous piperidine derivatives .
- Temperature control : Exothermic reactions (e.g., sulfonation) should be conducted at 0–5°C to avoid side products .
- Solvent polarity : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates during tosylation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) effectively isolates the product .
Advanced: How can conflicting NMR data for structural confirmation be resolved?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic conformational changes or impurities. Strategies include:
- Variable-temperature NMR : Assess rotational barriers of the piperidine ring or sulfonate group .
- 2D NMR (COSY, HSQC) : Confirm connectivity between the tert-butyl group (δ ~1.4 ppm) and the piperidine protons (δ ~3.0–4.0 ppm) .
- Comparative analysis : Cross-reference with structurally similar compounds, such as tert-butyl 4-(diphenylamino)piperidine-1-carboxylate, which shows predictable splitting patterns .
Basic: What are the recommended purification techniques for this compound?
Methodological Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (10–50% ethyl acetate) to separate sulfonate byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .
- TLC monitoring : Employ UV-active stains or iodine vapor to track the tert-butyl ester (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Advanced: How does the sulfonyloxy group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The toluene-4-sulfonyloxy (tosyl) group acts as a superior leaving group compared to halides due to its electron-withdrawing nature. Key mechanistic insights:
- Activation energy : Tosylate intermediates lower the energy barrier for SN2 reactions at the piperidine’s hydroxymethyl position .
- Steric effects : Bulky tert-butyl groups may hinder backside attack, favoring elimination if base strength is excessive. Use mild bases (e.g., K₂CO₃) to suppress β-hydride elimination .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the transition state in SNAr reactions with amine nucleophiles .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with sulfonate esters, which are potential irritants .
- Ventilation : Use fume hoods to avoid inhalation of fine powders during weighing .
- Storage : Keep the compound in a desiccator at 2–8°C to prevent hydrolysis of the tert-butyl ester .
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Low yields often stem from:
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas (N₂/Ar) during esterification .
- Competing reactions : Monitor for tosyl group migration via LC-MS; employ protecting groups (e.g., Boc) on the piperidine nitrogen to block undesired sites .
- Catalyst deactivation : Pre-dry reagents (e.g., DMF over CaH₂) to preserve palladium catalysts in cross-coupling steps .
Basic: Which spectroscopic methods are most reliable for characterization?
Methodological Answer:
- IR spectroscopy : Confirm the tert-butyl ester C=O stretch at ~1680–1720 cm⁻¹ and sulfonate S=O at ~1360 cm⁻¹ .
- Mass spectrometry (HRMS) : Look for the molecular ion [M+H]+ with exact mass matching the formula (e.g., C₁₈H₂₅NO₅S requires m/z ~368.15) .
- ¹³C NMR : Identify the tert-butyl quaternary carbon at ~28 ppm and sulfonate aromatic carbons at ~125–140 ppm .
Advanced: What strategies mitigate racemization during chiral center formation?
Methodological Answer:
- Low-temperature reactions : Conduct alkylation at –78°C to slow epimerization .
- Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce stereochemical control .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of intermediates .
Basic: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolytic stability tests : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC:
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace the tosyl group with mesyl or triflyl groups to alter leaving-group ability .
- Piperidine ring substitution : Introduce fluorinated or hydroxylated analogs (e.g., 3,3-difluoro derivatives) to modulate lipophilicity .
- Biological testing : Use SPR or fluorescence polarization assays to measure binding affinity changes in drug-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
